4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

Catalog No.
S530589
CAS No.
1426047-44-0
M.F
C21H17N3S
M. Wt
343.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)t...

CAS Number

1426047-44-0

Product Name

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

Molecular Formula

C21H17N3S

Molecular Weight

343.44

InChI

InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24)

InChI Key

FDBBOBMQYVUQMF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

IND24; IND-24; IND 24;

Description

The exact mass of the compound 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is 343.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine is a complex organic compound characterized by its unique structural features. It consists of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, attached to a biphenyl moiety and a methylpyridine group. The molecular formula for this compound is C21H17N3S, and it has a molecular weight of approximately 357.44 g/mol .

Typical for amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: The amine group can react with electrophiles, leading to the formation of various derivatives.
  • Aromatic substitutions: The biphenyl structure allows for electrophilic aromatic substitution reactions, which can modify the aromatic rings to introduce different functional groups.
  • Condensation reactions: The thiazole nitrogen can engage in condensation with carbonyl compounds, forming imines or related structures.

Compounds featuring thiazole and pyridine moieties are known for their diverse biological activities. Preliminary studies suggest that 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine may exhibit:

  • Antitumor properties: Similar compounds have been reported to inhibit cancer cell proliferation.
  • Antimicrobial effects: The presence of both thiazole and pyridine rings often correlates with enhanced antibacterial activity.
  • Cytotoxicity: Some derivatives have shown potential in inducing apoptosis in cancer cells.

The synthesis of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine typically involves multi-step reactions:

  • Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioamide derivatives.
  • Biphenyl attachment: This may involve coupling reactions like Suzuki or Heck coupling to attach the biphenyl moiety to the thiazole.
  • Pyridine substitution: The introduction of the methylpyridine group can be accomplished through nucleophilic substitution or direct alkylation methods.

The unique structural characteristics of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine make it a candidate for various applications:

  • Pharmaceuticals: Potential use as an anticancer agent or antimicrobial drug.
  • Material Science: May serve as a building block in organic electronics or as a dye due to its conjugated structure.

Studies on interaction profiles indicate that this compound may interact with various biological targets:

  • Enzyme inhibition: Potential inhibition of kinases or other enzymes involved in cancer progression.
  • Receptor binding: Possible affinity for certain receptors, influencing cellular signaling pathways.

Several compounds share structural similarities with 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine. These include:

Compound NameStructure FeaturesUnique Characteristics
N-(3-Bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amineThiazole and pyridine ringsBromine substitution enhances reactivity
N-(phenyl)-4-(pyridin-2-yl)thiazol-2-amineSimplified structure with fewer aromatic ringsLower molecular weight; less complex biological activity
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesDifferent heterocyclic structuresTargeting specific kinase mutations

The uniqueness of 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amines lies in its combination of biphenyl and thiazole functionalities, which may lead to distinct biological properties compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Exact Mass

343.1143

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Giles K, Berry DB, Condello C, Hawley RC, Gallardo-Godoy A, Bryant C, Oehler A, Elepano M, Bhardwaj S, Patel S, Silber BM, Guan S, DeArmond SJ, Renslo AR, Prusiner SB. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains. J Pharmacol Exp Ther. 2015 Oct;355(1):2-12. doi: 10.1124/jpet.115.224659. Epub 2015 Jul 29. PubMed PMID: 26224882; PubMed Central PMCID: PMC4576665.
2: Berry D, Giles K, Oehler A, Bhardwaj S, DeArmond SJ, Prusiner SB. Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice. J Infect Dis. 2015 Jul 15;212 Suppl 1:S17-25. doi: 10.1093/infdis/jiu656. PubMed PMID: 26116725; PubMed Central PMCID: PMC4551108.
3: Berry DB, Lu D, Geva M, Watts JC, Bhardwaj S, Oehler A, Renslo AR, DeArmond SJ, Prusiner SB, Giles K. Drug resistance confounding prion therapeutics. Proc Natl Acad Sci U S A. 2013 Oct 29;110(44):E4160-9. doi: 10.1073/pnas.1317164110. Epub 2013 Oct 15. PubMed PMID: 24128760; PubMed Central PMCID: PMC3816483.
4: Silber BM, Rao S, Fife KL, Gallardo-Godoy A, Renslo AR, Dalvie DK, Giles K, Freyman Y, Elepano M, Gever JR, Li Z, Jacobson MP, Huang Y, Benet LZ, Prusiner SB. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharm Res. 2013 Apr;30(4):932-50. doi: 10.1007/s11095-012-0912-4. Epub 2013 Feb 16. PubMed PMID: 23417511; PubMed Central PMCID: PMC3640342.

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